6-Methanesulfonylpyrazolo[1,5-a]pyrimidine
Description
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a methanesulfonyl (-SO₂CH₃) group at the 6-position (C6). This compound, with the molecular formula C₁₃H₁₂N₄O₄S₂ and molar mass 352.39 g/mol (CAS: 685107-43-1), has been identified in structural studies as a key intermediate for designing kinase inhibitors and other bioactive molecules . The methanesulfonyl group enhances electrophilicity and binding affinity to enzymatic targets, such as ATP-binding pockets in kinases, making it a scaffold of interest in medicinal chemistry .
Properties
Molecular Formula |
C7H7N3O2S |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
6-methylsulfonylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)6-4-8-7-2-3-9-10(7)5-6/h2-5H,1H3 |
InChI Key |
QGNHDLPKLSTROF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN2C(=CC=N2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of aminoazoles with suitable electrophiles. One common method is the reaction of aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Potency and Selectivity
- Methanesulfonyl vs. Morpholine Substitutions : The 7-morpholin-4-yl derivative exhibits superior potency (IC₅₀ ~10 nM) for PI3Kδ compared to the 6-methanesulfonyl analog, which primarily targets EGFR (IC₅₀ ~100 nM) .
- Halogen vs. Methanesulfonyl : The 3-iodo derivative shows broader kinase inhibition but lower selectivity than the methanesulfonyl analog, which benefits from sulfonyl group interactions with lysine residues in EGFR .
- Fluorine vs. Trimethoxy : The 4-fluoro substitution (Compound 6p) improves tumor cell selectivity, while the 3,4,5-trimethoxy group (Compound 6m) enhances cytotoxicity via lipophilic interactions .
Kinase Inhibition
This compound inhibits EGFR by binding to its ATP pocket, preventing autophosphorylation (IC₅₀ = 120 nM) . However, its activity is outperformed by Compound 15 (IC₅₀ = 0.6 nM for PDE4), which features a 5-indole substitution and optimized C7 groups .
Anticancer Activity
While the methanesulfonyl derivative shows moderate cytotoxicity (IC₅₀ = 5–10 µM in HeLa cells), analogs like 6m (IC₅₀ = 0.8 µM) and 6p (IC₅₀ = 1.2 µM) demonstrate superior efficacy due to aryl ring substitutions .
Thermodynamic and Solubility Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
